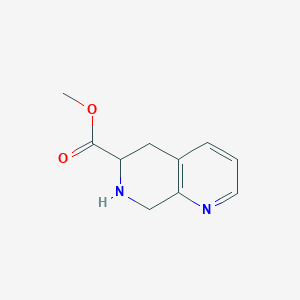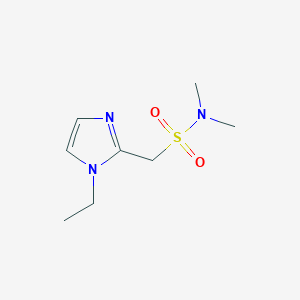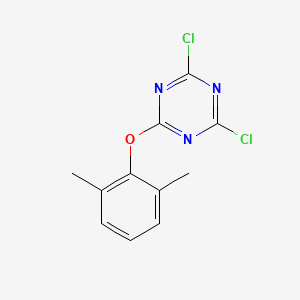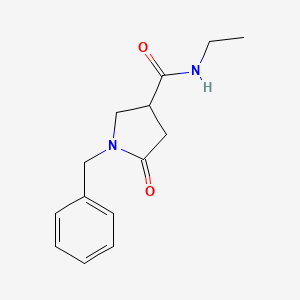
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylmethyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Amide Functional Group: The amide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:
N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide: Differing by the substitution of an ethyl group with a methyl group.
N-ethyl-5-oxo-1-(phenylethyl)-3-pyrrolidinecarboxamide: Differing by the substitution of a phenylmethyl group with a phenylethyl group.
Properties
CAS No. |
91189-06-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18) |
InChI Key |
OCMQLNXULHLWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
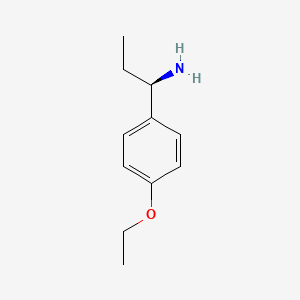
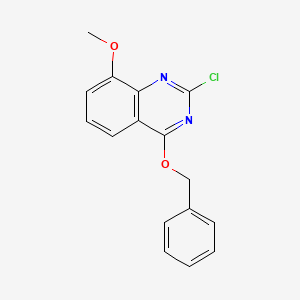

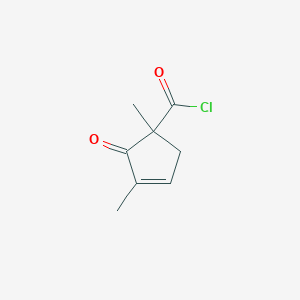
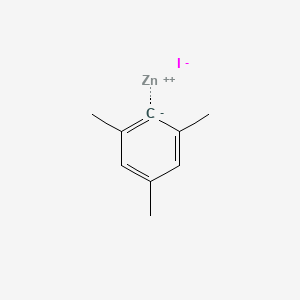
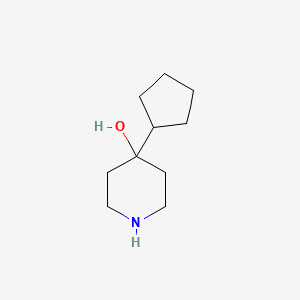
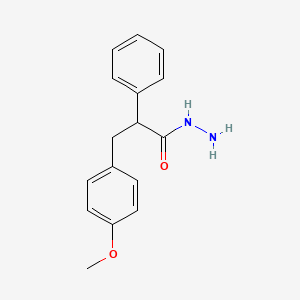
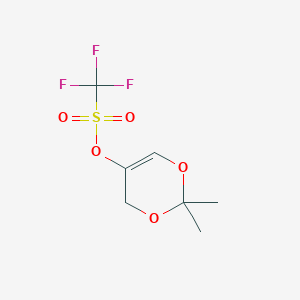
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
